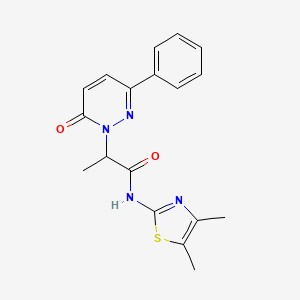![molecular formula C17H21NO4 B2434602 2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid CAS No. 2171799-97-4](/img/structure/B2434602.png)
2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It’s often used because it’s stable under a variety of conditions but can be removed when no longer needed .
Molecular Structure Analysis
The molecular structure of a Boc-protected compound would include the Boc group attached to the nitrogen atom of an amine. The rest of the structure would depend on the specific compound .Chemical Reactions Analysis
Boc-protected compounds can undergo a variety of reactions. One common reaction is the removal of the Boc group, which can be accomplished under acidic conditions . Other reactions would depend on the specific structure of the compound .Applications De Recherche Scientifique
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. By temporarily shielding the amino group, Boc derivatives facilitate stepwise peptide chain elongation. Researchers use Boc-protected amino acids to construct peptides and proteins in a controlled manner .
Medicinal Chemistry
The spirocyclic structure of this compound makes it an interesting scaffold for drug design. Medicinal chemists explore modifications around the cyclopropane ring to create novel bioactive molecules. Potential applications include developing new antiviral, anticancer, or anti-inflammatory agents .
Prodrug Design
The Boc group can be strategically incorporated into drug molecules as a prodrug. By masking the functional groups responsible for toxicity or rapid metabolism, prodrugs enhance drug stability and bioavailability. Researchers investigate Boc derivatives for prodrug applications .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Boc-protected amino acids are immobilized on solid supports. Researchers sequentially deprotect and couple these amino acids to synthesize peptides directly on the resin. The Boc strategy allows efficient peptide assembly in a controlled manner .
Bioconjugation
Boc-protected compounds find use in bioconjugation reactions. Researchers functionalize Boc derivatives with specific tags (e.g., fluorophores, biotin) and then conjugate them to biomolecules (e.g., proteins, antibodies) for imaging, affinity purification, or targeted drug delivery .
Nucleoside Chemistry
Although less common, Boc-protected nucleosides have been investigated. Researchers explore their potential in nucleic acid modification, prodrug design, and as building blocks for nucleotide analogs .
Mécanisme D'action
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which is known to play a significant role in the protection and deprotection of amine functional groups in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The role of the boc group in the protection and deprotection of amine functional groups suggests that it might be involved in the modification of proteins or other biomolecules containing amine groups .
Pharmacokinetics
It is known that boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . This suggests that the compound might have similar solubility properties, which could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of the compound. For instance, the deprotection of the Boc group is known to occur at high temperatures . Therefore, the compound’s activity might be influenced by the temperature of its environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-10-17(8-9-17)12-7-5-4-6-11(12)13(18)14(19)20/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWPGTALMINHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

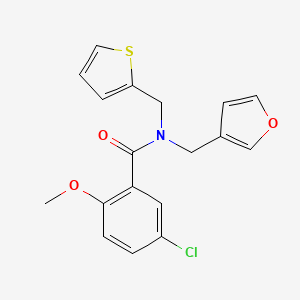
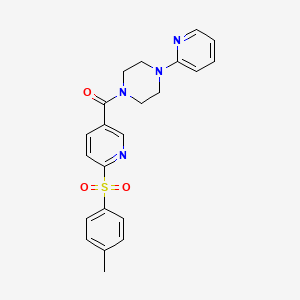
![[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2434522.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)
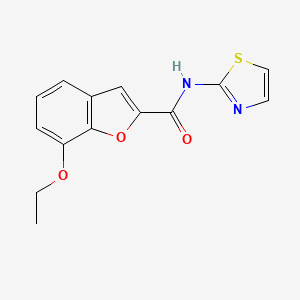
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)
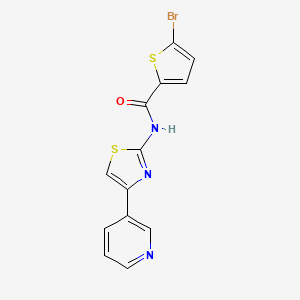
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
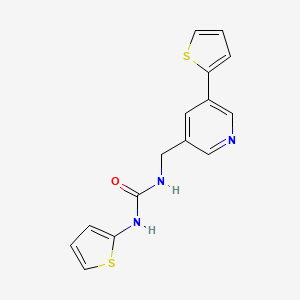
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
